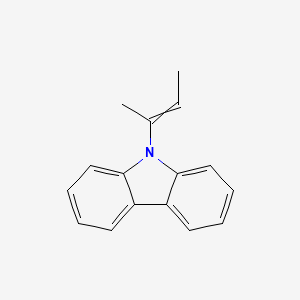
9H-Carbazole, 9-(methyl-1-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole, 9-(methyl-1-propenyl)- is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their stability and versatility in various chemical reactions. This particular compound is characterized by the presence of a methyl-1-propenyl group attached to the nitrogen atom of the carbazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 9-(methyl-1-propenyl)- typically involves the alkylation of carbazole. One common method is the reaction of carbazole with methyl-1-propenyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc chloride or aluminum chloride may be employed to improve the efficiency of the alkylation reaction .
Análisis De Reacciones Químicas
Types of Reactions
9H-Carbazole, 9-(methyl-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-9-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carbazole-9-carboxylic acid derivatives.
Reduction: 9H-Carbazole, 9-(methylpropyl)-.
Substitution: Various substituted carbazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
9H-Carbazole, 9-(methyl-1-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 9H-Carbazole, 9-(methyl-1-propenyl)- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to potential anticancer effects. It can also interact with enzymes and receptors, modulating their activity and resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
9H-Carbazole, 9-methyl-: Similar in structure but lacks the propenyl group, leading to different chemical and biological properties.
1-Methyl-9H-carbazole: Another derivative with a methyl group at a different position, resulting in distinct reactivity and applications.
Uniqueness
9H-Carbazole, 9-(methyl-1-propenyl)- is unique due to the presence of the methyl-1-propenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
25495-82-3 |
|---|---|
Fórmula molecular |
C16H15N |
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
9-but-2-en-2-ylcarbazole |
InChI |
InChI=1S/C16H15N/c1-3-12(2)17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h3-11H,1-2H3 |
Clave InChI |
JGLAFFHWKBXNNT-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)

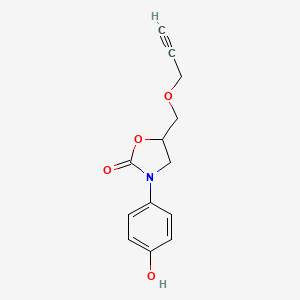
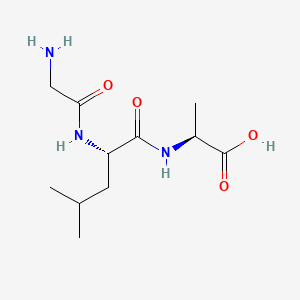
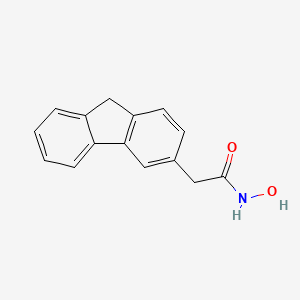

![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)
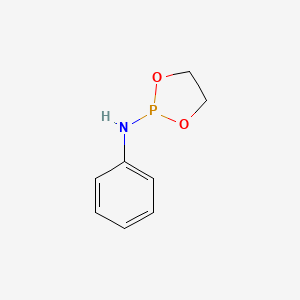
![4-[(1-Phenylethoxy)carbonyl]benzoate](/img/structure/B14695234.png)
![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)

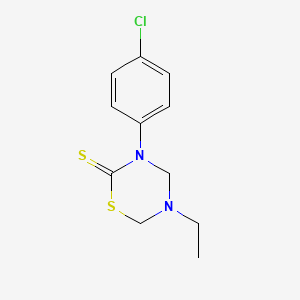

![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
